molecular formula C7H7FO5S2 B13297257 Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate

Cat. No.: B13297257
M. Wt: 254.3 g/mol
InChI Key: QLOSXEFJDVMFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate is an organofluorine compound that features a thiophene ring substituted with a fluorosulfonyl group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate typically involves the introduction of the fluorosulfonyl group onto a thiophene ring. One common method is the direct fluorosulfonylation of a thiophene derivative using fluorosulfonyl radicals. This process can be catalyzed by photoredox catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid fluorosulfonylating reagents such as FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the C-SO₂F bond .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the fluorosulfonyl group.

    Substitution: The methoxy and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with altered functional groups .

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate exerts its effects is primarily through its interaction with biological molecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt molecular pathways and alter cellular functions .

Comparison with Similar Compounds

    Methyl fluorosulfonate: Another fluorosulfonyl-containing compound used as a methylating agent.

    Thiophene derivatives: Compounds such as 2,5-dimethylthiophene and 3-methoxythiophene share the thiophene core structure but differ in their substituents.

Uniqueness: Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate is unique due to the presence of both a fluorosulfonyl group and a methoxy group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .

Biological Activity

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate, identified by its CAS number 1955558-33-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₇H₇F₁O₅S
  • Molecular Weight : 254.3 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with fluorosulfonyl groups. The detailed synthetic pathway has not been extensively documented in the literature, but similar compounds have been synthesized using standard methods for thiophene functionalization.

Biological Activity Overview

Thiophene derivatives, including this compound, are known for their diverse biological activities, particularly in anti-tumor and antimicrobial applications.

Antitumor Activity

Recent studies indicate that thiophene derivatives can act as effective inhibitors of various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor proliferation and metastasis .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. In related studies, compounds have demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.21 µM, indicating strong antimicrobial potential .

Case Studies

  • Antitumor Efficacy :
    • A study highlighted the synthesis of a series of thiophene-based compounds that exhibited IC₅₀ values in the low micromolar range against multiple cancer cell lines. The most active compounds induced apoptosis and arrested the cell cycle at the G2/M phase .
  • Antimicrobial Screening :
    • Another investigation assessed the antimicrobial activity of various thiophene derivatives against clinical isolates. The results showed that certain derivatives had selective action against Gram-positive bacteria and fungi, with significant growth inhibition zones compared to controls .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity TypeTarget Organisms/CellsMIC/IC₅₀ ValuesMechanism of Action
AntitumorA549, MCF-7, PC-3Low micromolar rangeEGFR inhibition, apoptosis induction
AntimicrobialE. coli, Pseudomonas aeruginosa0.21 µMDisruption of bacterial cell function

Properties

Molecular Formula

C7H7FO5S2

Molecular Weight

254.3 g/mol

IUPAC Name

methyl 5-fluorosulfonyl-4-methoxythiophene-2-carboxylate

InChI

InChI=1S/C7H7FO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3

InChI Key

QLOSXEFJDVMFRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.